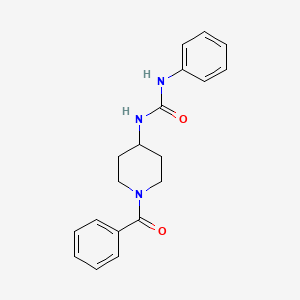

N-(1-BENZOYL-4-PIPERIDYL)-N'-PHENYLUREA

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzoylpiperidin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPIPOADUOYADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics and Profiling of Novel Benzoylphenylurea Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Scientists

Executive Summary

Benzoylphenylureas (BPUs) represent a privileged scaffold in bioactive chemistry, historically dominant as Insect Growth Regulators (IGRs) via chitin synthesis inhibition and increasingly prominent in oncology as tubulin polymerization inhibitors.[1] However, the translational potential of novel BPU derivatives is frequently bottlenecked by their inherent physicochemical limitations: high lipophilicity (LogP > 4.0) and poor aqueous solubility .

This technical guide dissects the physicochemical architecture of novel BPU derivatives. It provides a structural analysis of how specific substitutions modulate solubility and potency, alongside rigorous, self-validating protocols for their synthesis and characterization.

Molecular Architecture & Design Strategy

The BPU pharmacophore consists of three distinct domains: the Benzoyl moiety (A-ring) , the Urea bridge , and the Phenyl/Aryl moiety (B-ring) . Modifications in these regions alter the electronic distribution and steric bulk, directly impacting the Hammett substituent constants (

Structural Activity Relationship (SAR) Map

The following diagram illustrates the critical modification sites and their physicochemical impact.

Figure 1: Structural dissection of the Benzoylphenylurea scaffold highlighting key regions for physicochemical optimization.

Key Physicochemical Parameters

Lipophilicity (LogP/LogD)

High lipophilicity is the hallmark of BPUs, driving their ability to penetrate insect cuticles or cancer cell membranes. However, excessive lipophilicity (LogP > 6) leads to sequestration in adipose tissue and poor systemic distribution.

-

Standard BPUs (e.g., Diflubenzuron): LogP

3.8 – 4.0. -

Novel Anticancer Derivatives: Often engineered with polar heterocycles (pyridines, pyrimidines) to lower LogP to the optimal 2.0 – 3.5 range for oral bioavailability.

Aqueous Solubility & pKa

The urea bridge is weakly acidic (pKa

-

Solubility Challenge: Most BPUs have aqueous solubility < 1 mg/L.

-

Optimization Strategy: Incorporating basic nitrogen atoms (e.g., pyridyl groups) on the B-ring allows for salt formation (hydrochlorides/tosylates), significantly enhancing aqueous solubility without compromising the neutral active form required for membrane permeation.

Crystal Lattice Energy

BPUs typically exhibit high melting points (often >200°C), indicative of strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice. High lattice energy acts as a barrier to dissolution. Disrupting this packing via ortho-substitution or introducing asymmetric bulk can lower melting points and improve dissolution rates.

Comparative Data: Insecticidal vs. Antitumor BPUs

| Parameter | Insecticidal BPUs (e.g., Bistrifluron) | Antitumor BPUs (e.g., Sulfonyl-derivatives) | Impact |

| LogP | 4.5 – 6.0 | 2.0 – 4.0 | High LogP aids cuticular penetration; lower LogP aids biodistribution. |

| Aqueous Solubility | Very Low (< 50 | Moderate (with salt formation) | Critical for formulation (EC vs. Oral Tablet). |

| A-Ring Subs. | 2,6-Difluoro / 2-Chloro | Variable (often 2-Nitro or unsubstituted) | 2,6-F blocks enzymatic hydrolysis. |

| Bridge Stability | High (pH 5-7) | Moderate | Susceptible to base-catalyzed hydrolysis. |

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Novel BPU Derivatives

Rationale: The reaction between a benzoyl isocyanate and an aniline is the most efficient route, avoiding the use of toxic phosgene gas.

Workflow Diagram:

Figure 2: Step-by-step synthesis workflow with integrated validation checkpoints.

Detailed Steps:

-

Isocyanate Formation: Dissolve the substituted benzamide (1.0 eq) in dry dichloroethane (DCE). Add oxalyl chloride (1.2 eq) dropwise. Reflux for 16 hours.

-

Validation: Aliquot a sample for IR spectroscopy. The appearance of a strong, sharp peak at 2240–2260 cm⁻¹ confirms the formation of the benzoyl isocyanate intermediate. Do not proceed if this peak is weak or absent.

-

-

Coupling: Cool the mixture to 0°C. Dissolve the target aniline (1.0 eq) in DCE and add slowly to the isocyanate solution. Stir at room temperature for 6–12 hours.

-

Purification: The product typically precipitates. Filter and wash with cold ether. Recrystallize from ethanol/DMF.

-

Validation: 1H-NMR must show two distinct singlets for the urea protons (-CONHCONH-) in the downfield region (typically

9.0–11.0 ppm). These must disappear upon D₂O shake.

-

Protocol B: Lipophilicity Determination (HPLC Method)

Rationale: Traditional shake-flask methods are tedious for highly lipophilic compounds. RP-HPLC provides a faster, correlative measure of hydrophobicity.

-

Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

-

Mobile Phase: Isocratic Methanol/Water (85:15 v/v) adjusted to pH 7.4.

-

Calibration: Inject a mixture of 5 reference standards with known LogP values (e.g., acetanilide, toluene, naphthalene, phenanthrene, DDT).

-

Calculation: Plot

(capacity factor) vs. Literature LogP. -

Self-Validation: The

of the calibration curve must be >0.98. If lower, recalibrate or check column performance.

References

-

Synthesis and Antitumor Activities of Novel Benzoylphenylurea Derivatives. Source: Chemical and Pharmaceutical Bulletin (1991).[2] URL:[Link] Relevance: Foundational work on N-(2-nitrobenzoyl) derivatives and their structure-activity relationship against leukemia.[2]

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Source: Molecules (2023).[3] URL:[Link] Relevance: detailed spectral data (NMR, HRMS) and bioassay protocols for pyrimidine-substituted BPUs.

-

Physicochemical Properties of Bistrifluron, Benzoylphenylurea Insecticide. Source: Korean Journal of Environmental Agriculture (2007).[4] URL:[Link] Relevance: Provides specific data on hydrolysis rates and vapor pressure for fluorinated BPUs.

-

Benzoylurea Derivatives as a Novel Class of Antimitotic Agents: Synthesis, Anticancer Activity, and Structure−Activity Relationships. Source: Journal of Medicinal Chemistry (2008).[5] URL:[Link] Relevance: Discusses the tubulin inhibition mechanism and the importance of the 6-position substitution on the phenyl ring.

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Source: International Journal of Molecular Sciences (2013). URL:[Link] Relevance: Covers bioisosteric replacement strategies and insecticidal evaluation protocols.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antitumor activities of novel benzoylphenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Activities of Novel Benzoylphenylurea Derivatives [jstage.jst.go.jp]

An In-Depth Technical Guide to the In Silico Toxicity Prediction of N-Acylurea Derivatives

This guide provides researchers, toxicologists, and drug development professionals with a comprehensive framework for leveraging computational toxicology to assess the safety profiles of N-acylurea derivatives. We will move beyond a simple recitation of methods to explore the causal logic behind procedural choices, ensuring a robust and defensible in silico toxicological assessment.

Preamble: The N-Acylurea Scaffold and the Imperative for Predictive Toxicology

N-acylurea derivatives are a significant class of compounds in medicinal chemistry and chemical synthesis, recognized for a spectrum of biological activities.[1] Their synthesis is often a key step in developing new therapeutic agents.[1] However, the journey from a promising compound to a safe therapeutic is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[2] The formation of N-acylurea can sometimes be an unintended side reaction, for example, during peptide coupling, which can compromise the purity and quality of the final product.[3] Furthermore, some urea derivatives have known toxicities, necessitating careful evaluation.[4]

In silico toxicology (IST), or computational toxicology, offers a powerful, resource-efficient paradigm to front-load safety assessment.[5][6] By integrating computer technology with molecular biology and chemistry, we can predict potential toxicities before a compound is ever synthesized, guiding safer and more efficient drug development.[5][7] This approach is increasingly recognized by regulatory bodies like the European Union's REACH and the OECD, provided the methods are properly validated and documented.[5]

This guide will detail a multi-pronged strategy for the toxicity prediction of N-acylurea derivatives, focusing on two core computational pillars: ligand-based (QSAR) and structure-based (Molecular Docking) methodologies, supplemented by a holistic ADMET profile analysis.

Part I: The Foundation - Data Acquisition and Curation

The predictive power of any in silico model is fundamentally limited by the quality and relevance of the data upon which it is built. A robust data acquisition and curation strategy is therefore the non-negotiable first step.

Sourcing Toxicological Data

For N-acylurea derivatives, relevant data may be sparse. The strategy involves searching for the specific compounds of interest, but also for structurally similar compounds, including other urea derivatives, to build a relevant chemical space.

Key Public Databases:

-

SuperToxic & TOXRIC: Comprehensive databases aggregating toxicological data from literature and other public sources, often classifying compounds by toxicity and providing measurement data.[8][9]

-

PubChem: Contains a wealth of information, including bioactivity and toxicity data submitted by various depositors. While vast, data quality can be variable and requires careful vetting.[10]

-

ToxCast/Tox21 & ACToR: The U.S. EPA's Aggregated Computational Toxicology Resource (ACToR) contains data from high-throughput screening programs, providing insights into potential mechanisms of toxicity.[11]

-

Chemical Carcinogenesis Research Information System (CCRIS): Maintained by the National Cancer Institute, it provides scientifically evaluated data on carcinogenicity and mutagenicity.[11]

The Curation Workflow: Ensuring Data Integrity

Raw data is rarely fit for modeling. Curation is a critical, multi-step process to standardize and clean the dataset.

Experimental Protocol: Dataset Curation

-

Data Aggregation: Collect data for relevant toxicological endpoints (e.g., cytotoxicity, mutagenicity, hepatotoxicity, cardiotoxicity) from the databases listed above.

-

Endpoint Standardization: Ensure consistency in units and endpoint measurements (e.g., convert all IC50, LD50 values to a standard molar unit like -log10(M)). For classification models, establish clear, mechanistically-justified thresholds for activity/inactivity.

-

Structural Standardization:

-

Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to neutralize salts, remove counter-ions, and standardize tautomeric and protonation states.

-

Convert all chemical representations to a uniform format, such as SMILES or SDF.

-

-

Removal of Duplicates and Inconsistencies: Identify and remove duplicate chemical structures. For compounds with conflicting toxicity values, a conservative approach is to either remove them or retain the most toxic reported value, with clear documentation of the choice.

-

Data Splitting: Divide the curated dataset into a training set (for model building) and an external test set (for validation). A typical split is 80% for training and 20% for testing, ensuring that the chemical diversity is represented in both sets.

Part II: Ligand-Based Toxicity Prediction - Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[12] By quantifying structural features (molecular descriptors), we can build mathematical models to predict the activity of new compounds.[13]

The QSAR Modeling Workflow

The development of a robust and predictive QSAR model is a systematic process, outlined below.

Caption: The systematic workflow for developing a predictive QSAR model.

Step-by-Step Protocol: Building a QSAR Model for Cytotoxicity

This protocol outlines the creation of a classification model to predict whether an N-acylurea derivative is cytotoxic.

-

Descriptor Calculation:

-

Rationale: To capture the physicochemical properties that govern toxicity, a diverse set of descriptors is necessary.[14] Hydrophobicity (LogP), electronic properties (HOMO/LUMO), and molecular size are often critical.[14][15]

-

Procedure: Using software like PaDEL-Descriptor or Mordred, calculate a range of 1D, 2D, and 3D descriptors for each molecule in the curated dataset. This includes constitutional, topological, geometric, and quantum-chemical descriptors.

-

-

Feature Selection:

-

Rationale: A high number of descriptors can lead to model overfitting. Feature selection identifies the most relevant descriptors, improving model robustness and interpretability.

-

Procedure: Apply algorithms such as Recursive Feature Elimination or correlation analysis to remove highly inter-correlated and non-informative descriptors.

-

-

Model Building:

-

Rationale: Both linear and non-linear methods can be effective, but non-linear models like Random Forest (RF) or Support Vector Machines (SVM) often perform better for complex biological endpoints.[14]

-

Procedure: Using the selected descriptors for the training set, build a classification model. For this example, we will use a Random Forest classifier, which is an ensemble method known for its high accuracy and resistance to overfitting.

-

-

Model Validation (Self-Validating System):

-

Rationale: Validation is crucial for establishing the trustworthiness and predictive power of the model, in line with OECD principles.[5][16] A model is not reliable without rigorous validation.

-

Procedure:

-

Internal Validation: Perform k-fold cross-validation (typically 5- or 10-fold) on the training set. This involves repeatedly splitting the training data, building models on a subset, and testing on the remainder.

-

External Validation: Use the model built on the entire training set to predict the toxicity of the independent test set (which was not used at all during model building).[12] This is the most stringent test of a model's real-world predictive ability.[12]

-

-

Data Presentation: Model Performance Metrics

The performance of the classification model should be summarized in a clear table.

| Metric | Description | Acceptable Value |

| Accuracy | Overall proportion of correct predictions. | > 0.7 |

| Sensitivity | Ability to correctly identify toxic compounds (True Positives). | > 0.7 |

| Specificity | Ability to correctly identify non-toxic compounds (True Negatives). | > 0.7 |

| F1 Score | The harmonic mean of precision and sensitivity. | > 0.7 |

| AUROC | Area Under the Receiver Operating Characteristic curve; measures discriminative power. | > 0.7 |

| Q² (Cross-Validated) | Coefficient of determination from cross-validation (for regression). | > 0.5 |

| R²_pred (External) | Coefficient of determination on the external test set (for regression). | > 0.6 |

Part III: Structure-Based Toxicity Prediction - Molecular Docking

While QSAR provides predictive models based on overall structure, molecular docking investigates the specific interactions between a compound and a biological target (e.g., a protein receptor or enzyme) associated with a toxicity pathway.[17][18] This provides a mechanistic hypothesis for a potential adverse outcome.

Identifying Potential Toxicity Targets

The first step is to identify proteins that, when modulated by a compound, could lead to toxicity. For N-acylurea derivatives, potential targets could include:

-

Cytochrome P450 (CYP) Enzymes: Inhibition of key CYPs (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions and altered metabolism.[19]

-

hERG Potassium Channel: Blockade of this channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiotoxicity.[20]

-

Nuclear Receptors (e.g., PXR, AhR): Unintended activation of these receptors can lead to endocrine disruption or induction of metabolizing enzymes.[19]

-

Specific Enzymes or Receptors: Depending on the therapeutic target, off-target binding can lead to adverse effects. For example, studies on N-allylthiourea derivatives have explored their interaction with the Epidermal Growth Factor Receptor (EGFR).[17][18]

The Molecular Docking Workflow

Caption: The procedural flow for a molecular docking simulation.

Step-by-Step Protocol: Docking N-Acylurea Derivatives to a CYP Enzyme

This protocol describes how to assess the potential for an N-acylurea derivative to inhibit a metabolizing enzyme like CYP3A4.

-

Target and Ligand Preparation:

-

Rationale: Both protein and ligand must be prepared to ensure correct protonation states, charges, and structural integrity for a biophysically meaningful simulation.

-

Procedure (Target): Download the crystal structure of the target protein (e.g., human CYP3A4) from the Protein Data Bank (PDB). Using software like UCSF Chimera or Maestro, remove water molecules and co-crystallized ligands, add hydrogen atoms, and repair any missing side chains or loops.

-

Procedure (Ligand): Generate the 3D conformation of the N-acylurea derivative. Assign partial charges using a method like Gasteiger.

-

-

Binding Site Definition:

-

Rationale: The docking algorithm needs to know where to search for potential binding poses.

-

Procedure: Define a "grid box" that encompasses the known active site of the enzyme. The location can be determined from the position of a co-crystallized ligand or from published literature.

-

-

Docking Simulation:

-

Rationale: The software systematically explores different orientations and conformations (poses) of the ligand within the binding site, calculating a score for each.

-

Procedure: Use a docking program like AutoDock Vina or Glide to perform the simulation. The program will generate a set of possible binding poses, ranked by a scoring function (e.g., binding affinity in kcal/mol).

-

-

Analysis and Interpretation:

-

Rationale: The raw score is only part of the story. A stable, low-energy pose with key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues provides a stronger hypothesis for binding.

-

Procedure:

-

Analyze the top-ranked poses. A lower binding energy suggests a more stable interaction. Some software provides a "Rerank Score," where a smaller value implies a more stable bond and higher biological activity.[17]

-

Visualize the best pose in the context of the protein's active site. Identify specific amino acid residues that form hydrogen bonds, pi-pi stacking, or hydrophobic interactions with the N-acylurea derivative.

-

Compare the binding mode and affinity to that of a known inhibitor. A similar binding affinity and interaction pattern suggest a higher likelihood of inhibitory activity.

-

-

Part IV: Integrating the Evidence - A Holistic ADMET Assessment

Toxicity is one component of a compound's overall ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.[21][22] Predicting this full profile provides a more complete picture of a compound's potential liabilities.

An integrated approach combines the predictions from QSAR, molecular docking, and dedicated ADMET models to build a comprehensive risk assessment.

Caption: Integrating multiple in silico methods for a comprehensive risk assessment.

For example, a potent N-acylurea derivative might be flagged for termination if QSAR models predict high mutagenicity, docking studies show strong potential for hERG channel blockade, and ADMET models predict the formation of reactive metabolites.[22] Conversely, a compound with a clean profile across these predictive models can be advanced with higher confidence.

Conclusion: The Role of In Silico Assessment in Modern Drug Development

The in silico toxicity prediction of N-acylurea derivatives is not a replacement for experimental testing, but a vital preceding step. It is a data-driven, hypothesis-generating process that enables researchers to fail compounds faster, cheaper, and earlier. By embracing a scientifically rigorous and validated computational approach, we can better navigate the complexities of drug discovery, prioritizing compounds with the highest probability of success and, ultimately, enhancing the safety of novel therapeutics. The methods outlined in this guide provide a robust framework for achieving this goal, grounding predictive science in the principles of expertise, trustworthiness, and authoritative validation.

References

-

News-Medical. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]

-

Yaeghoobi, N., et al. (n.d.). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Semantic Scholar. [Link]

-

Myatt, G. J., et al. (2018). In silico toxicology protocols. PMC - NIH. [Link]

-

Valerio Jr, L. G. (2011). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC - NIH. [Link]

-

van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). [Link]

-

van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

-

Fiveable. (n.d.). N-acylurea Definition - Organic Chemistry Key Term. [Link]

-

Yaeghoobi, N., et al. (2021). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). ADMET properties of the selected compounds. [Link]

-

SaferWorldbyDesign. (2021). Use of in silico methods for assessing toxicity. YouTube. [Link]

-

Drakulić, D., & Milićević, A. (2022). 'In silico' toxicology methods in drug safety assessment. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acylurea C. PubChem. [Link]

-

Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. [Link]

-

MDPI. (2021). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. [Link]

-

Singh, S., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH. [Link]

-

Li, Z., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, Oxford Academic. [Link]

-

JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]

-

PubChem. (n.d.). QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans. [Link]

-

van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate. [Link]

-

Optibrium. (n.d.). Which ADMET properties are important for me to predict?. [Link]

-

Norinder, U., & Bergström, C. A. S. (2006). Prediction of ADMET Properties. PubMed. [Link]

-

Elmore, A. R. (2005). Final report of the safety assessment of Urea. PubMed. [Link]

-

Zhang, L., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC - NIH. [Link]

-

Vedani, A., et al. (n.d.). Predicting the Toxic Potential of Drugs and Chemicals In Silico. Stiftung Forschung 3R. [Link]

-

Schwarz, J., et al. (2009). SuperToxic: a comprehensive database of toxic compounds. PMC - NIH. [Link]

-

Morton, J. T., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. [Link]

-

Wang, J., et al. (2024). 4D-QSAR, ADMET properties, and molecular dynamics simulations for designing N-substituted urea/thioureas as human glutaminyl cyclase inhibitors. PubMed. [Link]

-

Toropov, A. A., & Toropova, A. P. (2008). QSAR modeling of acute toxicity by balance of correlations. PubMed. [Link]

-

Makeen, H. A., & Albratty, M. (2023). 2D-QSAR, Molecular Docking, and in silicoPharmacokinetics Analysis on N-substituted Urea and Thiourea Derivatives as Tankyrase I. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

-

Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]

-

Wu, L., et al. (2023). TOXRIC: a comprehensive database of toxicological data and benchmarks. PMC - NIH. [Link]

-

Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC - NIH. [Link]

-

Enhesa. (n.d.). Chemical Research | Database Descriptions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Final report of the safety assessment of Urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SuperToxic: a comprehensive database of toxic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TOXRIC: a comprehensive database of toxicological data and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acylurea C | C9H20ClN3O2 | CID 171381130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemical Research | Database Descriptions | Enhesa [enhesa.com]

- 12. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. forschung3r.ch [forschung3r.ch]

- 20. academic.oup.com [academic.oup.com]

- 21. digitalchemistry.ai [digitalchemistry.ai]

- 22. optibrium.com [optibrium.com]

theoretical mechanism of action of hybrid benzoylphenylurea compounds

An In-Depth Technical Guide to the Theoretical Mechanism of Action of Hybrid Benzoylphenylurea Compounds

Abstract

Benzoylphenylurea (BPU) compounds represent a cornerstone of modern integrated pest management (IPM) programs, valued for their high specificity as insect growth regulators (IGRs).[1] Their primary mechanism, the inhibition of chitin synthesis, disrupts the insect molting process, leading to mortality with minimal impact on non-arthropod species.[2] However, the rise of insecticide resistance and the demand for more potent, broader-spectrum agents have driven the evolution of the BPU scaffold. This guide explores the theoretical mechanism of action of hybrid BPU compounds, moving beyond the canonical model of chitin synthesis inhibition. We delve into the molecular basis of their primary target, chitin synthase, and then expand to the concept of "hybridization," where the BPU core is chemically modified to enhance potency, overcome resistance, or engage entirely new molecular targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the established mechanisms, investigative methodologies, and the forward-looking theoretical frameworks that define the next generation of BPU-based bioactive compounds.

The Core Mechanism: Disruption of Chitin Biosynthesis

The foundational activity of all BPU compounds is the disruption of chitin synthesis.[1] Chitin is a long-chain polymer of N-acetylglucosamine, an essential structural component of the insect exoskeleton and the peritrophic matrix of the midgut.[3] This rigid yet flexible polymer is vital for physical support, muscle attachment, and preventing dehydration. Insects must periodically shed their old cuticle and synthesize a new, larger one in a process called ecdysis, or molting. BPUs fatally interfere with this process.[4]

The Molecular Target: Chitin Synthase (CHS)

The primary molecular target of BPUs is widely accepted to be Chitin Synthase (CHS) , the enzyme that polymerizes UDP-N-acetylglucosamine into chitin chains.[3] While the precise interaction is still under intense investigation, a significant body of evidence points to a direct inhibition of CHS, particularly the isoform CHS1, which is responsible for chitin formation in the epidermis.[2] The most compelling evidence comes from resistance studies, where specific mutations in the CHS1 gene have been shown to confer high levels of resistance to BPU insecticides in various insect species. This strongly implies a direct binding interaction between the BPU molecule and the enzyme.[2]

The proposed mechanism involves the BPU molecule binding to a transmembrane domain of the CHS enzyme, preventing the extrusion of the nascent chitin chain across the cell membrane into the extracellular space where cuticle formation occurs.

The Chitin Biosynthesis Pathway and Point of Inhibition

The pathway begins with glucose and culminates in the polymerization of N-acetylglucosamine by CHS. BPUs act at the terminal step of this critical pathway.

Caption: Theoretical model of a dual-action hybrid BPU compound targeting both chitin synthase and a neuronal receptor, leading to synergistic insecticidal effects.

Investigative Methodologies & Protocols

Validating the mechanism of action for novel hybrid BPUs requires a multi-faceted approach, combining in vitro enzymatic assays, cell-based screening, and in silico modeling.

In Vitro Target Validation: Non-Radioactive Chitin Synthase Activity Assay

This protocol describes a high-throughput, non-radioactive method to quantify the inhibitory effect of a compound on chitin synthase activity. The assay relies on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric detection.

Experimental Protocol: Chitin Synthase Inhibition Assay

-

Plate Preparation:

-

Coat wells of a 96-well microtiter plate with 100 µL of WGA solution (50 µg/mL in deionized water).

-

Incubate overnight at room temperature.

-

Wash plates three times with deionized water to remove unbound WGA.

-

Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.

-

Wash plates three times with ultrapure water.

-

-

Enzyme Preparation:

-

Prepare a crude chitin synthase enzyme extract from the target insect tissue (e.g., larval integument) or a relevant fungal source.

-

Activate the zymogenic form of the enzyme by incubating with a controlled amount of trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes.

-

Stop the trypsin digestion by adding a soybean trypsin inhibitor.

-

Centrifuge the extract to pellet debris and collect the supernatant containing the active enzyme. Keep on ice.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and required cofactors (e.g., 2 mM MgCl₂).

-

Add the hybrid BPU test compound at various concentrations to the experimental wells. Include a vehicle-only control (0% inhibition) and a well with no enzyme (background).

-

Add the prepared enzyme extract to each well to initiate the reaction.

-

Incubate the plate at an optimal temperature (e.g., 37°C) for 1-2 hours to allow for chitin synthesis.

-

-

Quantification:

-

Stop the reaction and wash the plate to remove unbound substrate and enzyme.

-

Add a WGA-Horseradish Peroxidase (HRP) conjugate to each well and incubate to allow binding to the newly synthesized, plate-bound chitin.

-

Wash the plate to remove unbound conjugate.

-

Add an HRP substrate (e.g., TMB) and incubate until a blue color develops.

-

Stop the colorimetric reaction with an acid solution (e.g., 2M H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Table 1: Comparative Inhibitory Activity (IC₅₀) of BPU Compounds

| Compound | Target Organism | IC₅₀ Value (µM) | Citation |

| Diflubenzuron | Anopheles gambiae | 0.02 | [2] |

| Lufenuron | Drosophila melanogaster | (Activity Confirmed) | [2] |

| Novaluron | Spodoptera litura | (Activity Confirmed) | [5] |

| Hexaflumuron | Spodoptera litura | (Activity Confirmed) | [6] |

Cell-Based Assays for Cytotoxicity and Secondary Effects

Insect cell lines provide a powerful tool for secondary screening to assess general cytotoxicity and to uncover mechanisms beyond the primary target.

Experimental Protocol: Insect Cell Viability Assay (MTT Assay)

-

Cell Culture: Seed insect cells (e.g., Sf9 from Spodoptera frugiperda) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the hybrid BPU compound for 24-72 hours. Include a vehicle-only control.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the CC₅₀ (50% cytotoxic concentration).

In Silico Approaches: Guiding Hybrid Design

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable computational tools for designing and predicting the activity of hybrid BPUs.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the BPU compound) when bound to a receptor (e.g., a homology model of chitin synthase or a neuronal receptor). [7]It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of modifications to improve binding affinity.

-

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [1]By analyzing how properties like lipophilicity, electronic effects, and steric factors correlate with insecticidal potency, QSAR can predict the activity of novel, unsynthesized hybrid designs, prioritizing the most promising candidates for synthesis.

Conclusion and Future Directions

The is an evolution from a single, well-defined target to a broader concept of a versatile chemical scaffold. While the inhibition of chitin synthase remains the foundational mechanism, the principles of molecular hybridization are unlocking new potential. By making targeted chemical modifications, researchers can enhance potency against the primary target, repurpose the scaffold for entirely new applications such as anticancer therapy, and conceptualize novel dual-action insecticides. Future research will undoubtedly focus on synthesizing and validating these theoretical dual-action hybrids, employing advanced structural biology to elucidate the precise binding interactions with chitin synthase, and leveraging computational chemistry to accelerate the discovery of next-generation compounds with improved efficacy and safety profiles.

References

-

Title: Synthesis and antitumor activities of novel benzoylphenylurea derivatives Source: Chemical & Pharmaceutical Bulletin URL: [Link]

-

Title: Benzoylurea Chitin Synthesis Inhibitors Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: FMC Rogor Insecticide - Dimethoate 30% EC for Aphids, Thrips & Mites Source: BigHaat URL: [Link]

-

Title: Dual mode of action of Bt proteins: protoxin efficacy against resistant insects Source: Applied and Environmental Microbiology URL: [Link]

-

Title: Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives Source: Molecules URL: [Link]

-

Title: Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). Source: ResearchGate URL: [Link]

-

Title: Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors Source: Science URL: [Link]

-

Title: Development of a New Manufacturing Route for Benzoylphenylureas and Their Key Intermediates Source: Organic Process Research & Development URL: [Link]

-

Title: Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities Source: Scientific Reports URL: [Link]

-

Title: Insecticides with novel modes of action: Mechanism, selectivity and cross-resistance Source: ResearchGate URL: [Link]

-

Title: Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests Source: Linkedin URL: [Link]

-

Title: Buy Agricultural Products Online | Seeds, Pesticides, Fertilizers & More Source: Krishispray URL: [Link]

-

Title: Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva Source: European Journal of Cell Biology URL: [Link]

-

Title: Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Structure-activity relationships of benzoylphenyl ureas as toxicants and chitin synthesis inhibitors in Oncopeltus fasciatus Source: Semantic Scholar URL: [Link]

-

Title: Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-activity relationships of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Structure−activity relationship (SAR) of hybrid compounds. Source: ResearchGate URL: [Link]

-

Title: Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis Source: Toxics URL: [Link]

Sources

- 1. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of N-(1-benzoyl-4-piperidyl)-N'-phenylurea

Abstract: This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of N-(1-benzoyl-4-piperidyl)-N'-phenylurea. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and demonstrates how a multi-technique analytical approach provides a self-validating system for unambiguous structure confirmation. We will employ High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to piece together the molecular puzzle from the ground up.

Introduction and Strategic Overview

In chemical synthesis and drug discovery, the definitive confirmation of a molecule's structure is a foundational requirement. Any ambiguity can lead to misinterpreted biological data and wasted resources. The target molecule, N-(1-benzoyl-4-piperidyl)-N'-phenylurea, contains several key structural motifs: a benzoyl group, a piperidine ring, and a phenylurea linkage. Its structure presents an interesting challenge due to the presence of multiple aromatic and aliphatic systems, amide and urea functionalities, and several nitrogen atoms which influence the electronic environment of nearby protons and carbons.

This guide will systematically build the case for the structure by integrating data from orthogonal analytical techniques. The workflow is designed to be logical and self-reinforcing:

-

Elemental Composition: Determine the exact molecular formula using HRMS.

-

Functional Group Identification: Identify key chemical bonds (C=O, N-H, etc.) using IR spectroscopy.

-

Proton and Carbon Framework: Establish the number and environment of all hydrogen and carbon atoms using ¹H and ¹³C NMR.

-

Connectivity Mapping: Assemble the molecular fragments by mapping out ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) correlations.

-

Final Confirmation: Synthesize all data to provide an unequivocal structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to build a structure, we must first know the constituent parts. HRMS is the gold standard for determining the elemental composition of an unknown compound with extremely high precision[1][2]. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This allows differentiation between molecules with the same nominal mass but different atomic compositions (e.g., C₃H₄O vs. C₃H₆N).[3][4] This precision is critical for generating a shortlist of possible molecular formulas, which in most cases for small organic molecules, yields a single, unambiguous result.[5]

Hypothesized Structure: Based on its name, the proposed structure is as follows:

Caption: Hypothesized structure and atom numbering scheme.

From this structure, the molecular formula is C₁₉H₂₁N₃O₂ .

Data Presentation: Expected HRMS Result

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂ |

| Charge (z) | 1 |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 324.1707 |

| Expected m/z | 324.1707 |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer, which are common high-resolution instruments.[1][3]

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms are readily protonated.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Process the spectrum to identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass.

An observed m/z of 324.1707 ± 0.0016 (a 5 ppm error margin) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[6] Specific bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For our target, we expect to see distinct absorptions for the N-H bonds of the urea and the C=O bonds of the amide and urea groups. The presence and position of these bands provide a crucial cross-check against the proposed structure.

Data Presentation: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| Urea N-H | Stretch | 3300 - 3400 | Two bands expected for the two distinct N-H environments.[7] |

| Amide C=O | Stretch (Amide I) | 1670 - 1690 | Lower frequency due to conjugation with the phenyl ring.[6][8] |

| Urea C=O | Stretch | 1640 - 1660 | Typically at a slightly lower frequency than the amide C=O.[9] |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp peaks, typically just above 3000 cm⁻¹. |

| Aliphatic C-H | Stretch | 2850 - 2960 | Signals for the piperidine ring CH₂ groups. |

| C-N | Stretch | 1250 - 1350 | Expected for both amide and urea linkages. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

The observation of strong carbonyl bands around 1680 cm⁻¹ and 1650 cm⁻¹, along with N-H stretching bands above 3300 cm⁻¹, would strongly corroborate the presence of the benzoyl, piperidyl, and phenylurea moieties.

NMR Spectroscopy: Assembling the Molecular Scaffold

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.

Standard Operating Procedure (SOP) for NMR Experiments [10][11][12][13]

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for ureas to prevent the exchange of labile N-H protons with the solvent.[14] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Parameter Optimization: For ¹H NMR, determine the 90° pulse width. For 2D experiments, set appropriate spectral widths, acquisition times, and relaxation delays.

-

Data Acquisition: Run the required sequence of experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Atomic Census

Expertise & Causality: ¹H NMR identifies all unique proton environments, with chemical shift (δ) indicating the degree of shielding, integration giving the relative number of protons, and multiplicity revealing the number of neighboring protons. ¹³C NMR provides a count of unique carbon environments. The DEPT-135 experiment is particularly useful as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent from DEPT spectra.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom(s) | Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |

|---|---|---|---|---|

| N3-H | Urea NH | ~8.6 | - | Deshielded proton on the phenyl-side of the urea.[14][15] |

| N2-H | Urea NH | ~6.3 | - | Proton on the piperidyl-side of the urea. |

| H13-H17 | Benzoyl Ar-H | 7.4 - 7.6 | 127 - 132 | Protons on the benzoyl ring, deshielded by the carbonyl.[16][17] |

| H8-H12 | Phenyl Ar-H | 6.9 - 7.5 | 118 - 140 | Protons on the phenylurea ring.[15] |

| H4 | Piperidyl CH | ~3.8 | ~48 | Methine proton deshielded by two adjacent nitrogen atoms. |

| H2, H6 (ax, eq) | Piperidyl CH₂ | 2.8 - 4.5 | ~42 | Diastereotopic protons adjacent to the amide nitrogen, showing complex splitting. |

| H3, H5 (ax, eq) | Piperidyl CH₂ | 1.4 - 2.0 | ~31 | Diastereotopic protons adjacent to the CH-N group. |

| C7 | Urea C=O | - | ~154 | Typical chemical shift for a urea carbonyl.[15] |

| C1 | Benzoyl C=O | - | ~169 | Typical chemical shift for a benzamide carbonyl. |

| C12 | Benzoyl C-ipso | - | ~136 | Quaternary carbon of the benzoyl ring. |

| C8 | Phenyl C-ipso | - | ~140 | Quaternary carbon of the phenylurea ring. |

2D NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[18][19] This is invaluable for tracing out spin systems, such as the protons within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (a one-bond correlation).[19][20] This allows for the unambiguous assignment of carbon signals that have attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire structure. It reveals correlations between protons and carbons that are 2 to 3 bonds away.[18][19][21] This allows us to connect the isolated fragments, for example, by correlating the piperidine protons to the benzoyl carbonyl carbon, or the phenyl protons to the urea carbonyl carbon.

Caption: Key COSY and HMBC correlations for structure assembly.

Interpretation of Expected 2D NMR Data:

-

COSY Analysis: A cross-peak between the methine proton (H4, ~3.8 ppm) and one set of methylene protons (H3/H5, ~1.4-2.0 ppm) will be observed. These H3/H5 protons will, in turn, show a correlation to the other set of methylene protons (H2/H6, ~2.8-4.5 ppm). This confirms the H2-H3-H4-H5-H6 connectivity within the piperidine ring.

-

HSQC Analysis: Each proton signal from the piperidine ring (H2-H6) will show a cross-peak to its corresponding carbon signal, allowing for the direct assignment of C2-C6. Similarly, the aromatic protons will correlate with their respective carbons.

-

HMBC Analysis - The Final Connections: The most critical correlations for confirming the overall structure are:

-

Benzoyl to Piperidine: The piperidine protons adjacent to the amide nitrogen (H2/H6) will show a cross-peak to the benzoyl carbonyl carbon (C1, ~169 ppm).

-

Piperidine to Urea: The piperidine methine proton (H4) and its attached urea proton (N2-H) will both show a cross-peak to the urea carbonyl carbon (C7, ~154 ppm).

-

Phenyl to Urea: The other urea proton (N3-H) and the ortho-protons of the phenyl ring will also show correlations to the urea carbonyl carbon (C7). This unequivocally links the phenylurea moiety to the piperidine ring at the correct position.

-

Data Synthesis and Final Confirmation

By systematically integrating the information from all experiments, we can build an unassailable argument for the structure of N-(1-benzoyl-4-piperidyl)-N'-phenylurea.

Summary of Structural Evidence:

-

HRMS: Confirms the molecular formula C₁₉H₂₁N₃O₂.

-

IR: Confirms the presence of N-H groups, two distinct carbonyl groups (amide and urea), and both aromatic and aliphatic C-H bonds.

-

¹H & ¹³C NMR: Accounts for all 21 protons and 19 carbons in the molecule, with chemical shifts consistent with the proposed electronic environments.

-

COSY: Establishes the proton connectivity within the piperidine ring.

-

HSQC: Links each proton directly to its attached carbon.

-

HMBC: Provides the crucial long-range correlations that connect the three key fragments—benzoyl, piperidyl, and phenylurea—in the correct sequence and orientation.

References

-

What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved February 15, 2026, from [Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office, The Chinese University of Hong Kong. Retrieved February 15, 2026, from [Link]

-

High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 15, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Houston. Retrieved February 15, 2026, from [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved February 15, 2026, from [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]

-

Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. Retrieved February 15, 2026, from [Link]

-

SOP data acquisition. (2023, June). R-NMR. Retrieved February 15, 2026, from [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022, December 28). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved February 15, 2026, from [Link]

-

Simple NMR problem solving. (2024, October 5). Bartleby. Retrieved February 15, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 15, 2026, from [Link]

-

Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

FTIR spectra to determine the amine functional groups on urea. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Amide and urea FTIR. (2017, July 28). ResearchGate. Retrieved February 15, 2026, from [Link]

-

1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

-

CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. Retrieved February 15, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. longdom.org [longdom.org]

- 3. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 6. copbela.org [copbela.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. r-nmr.eu [r-nmr.eu]

- 13. commons.ggc.edu [commons.ggc.edu]

- 14. Phenylurea(64-10-8) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Answered: Simple NMR problem solving BzNH2 BnBr K3PO4 (2 equiv.) (n-Bu)4NBr (2 equiv.) 2 equiv. benzamide 1 equiv. benzyl bromide MeCN, 50 °C, 50 min Q5) Q6) Label benzyl… | bartleby [bartleby.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of Piperidine-Containing Ureas

Topic: Advanced Synthesis of Piperidine-Containing Ureas Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract & Strategic Importance

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 published papers in the last five years alone.[1][2] When coupled with a urea linkage, this motif offers a unique combination of conformational restriction (via the piperidine chair) and directional hydrogen bonding (via the urea donor/acceptor system).[1] This architecture is critical in GPCR ligands (e.g., Cariprazine), soluble epoxide hydrolase (sEH) inhibitors, and kinase inhibitors (e.g., Sorafenib analogs).[1]

However, the synthesis of piperidine-containing ureas presents distinct challenges:

-

Regioselectivity: Differentiating between the secondary amine of the piperidine ring and other nucleophilic residues.

-

Solubility: Urea products frequently "crash out" of non-polar solvents, trapping impurities.[1]

-

Reagent Safety: The historical reliance on phosgene gas is obsolete; modern protocols must utilize safer solid equivalents like Triphosgene or Carbonyl Diimidazole (CDI).

This guide details three field-proven methodologies, prioritizing safety, scalability, and atom economy.[1]

Retrosynthetic Logic & Pathway Selection[3]

Before selecting a protocol, the chemist must analyze the substrate availability and reactivity profile.[1]

Decision Matrix: Pathway Selection

| Feature | Method A: Isocyanate Addition | Method B: CDI Activation | Method C: Triphosgene |

| Primary Utility | "Click" chemistry; high speed.[1] | Unsymmetrical ureas; acid-sensitive substrates.[1][3] | Sterically hindered or unreactive amines. |

| Reagent State | Liquid/Solid (Commercial).[1] | Solid (Moisture sensitive).[1][2] | Solid (Generates phosgene in situ). |

| Byproducts | None (Atom economical).[1][2] | Imidazole (Water soluble).[1][4][5] | HCl / Amine salts.[6] |

| Safety Profile | Moderate (Sensitizers).[1] | High (No toxic gas evolution).[1] | Low (Requires strict ventilation).[1] |

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic disconnections for accessing the target scaffold.

Figure 1: Comparative synthetic workflows. Route A is direct but limited by isocyanate availability. Route B is versatile for coupling two distinct amines.

Detailed Experimental Protocols

Protocol A: The "Click" Approach (Isocyanate Addition)

Best for: Reactions where the electrophilic partner is commercially available as an isocyanate (e.g., Phenyl isocyanate).[1] Mechanism: Nucleophilic attack of the piperidine nitrogen onto the isocyanate carbon.

Materials:

-

4-Amino-1-Boc-piperidine (1.0 eq)[1]

-

Phenyl Isocyanate (1.05 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 4-Amino-1-Boc-piperidine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Expert Note: Cooling prevents the formation of biuret byproducts caused by double addition.

-

Addition: Add Phenyl Isocyanate (1.05 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[1]

-

Workup:

-

If the product precipitates (common): Filter the white solid and wash with cold Et2O.

-

If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

-

-

Yield: Typically >85%.

Protocol B: The "Activation" Approach (CDI-Mediated)

Best for: Synthesizing unsymmetrical ureas where neither amine is available as an isocyanate. Scientific Integrity: CDI (1,1'-Carbonyldiimidazole) reacts with an amine to form a carbamoyl imidazole intermediate.[1][3] This intermediate is less reactive than an isocyanate but reactive enough to be displaced by a second amine, often requiring heat or activation.[1]

Materials:

-

Amine 1 (The less nucleophilic amine, e.g., an aniline) (1.0 eq)[1]

-

CDI (Reagent Grade) (1.1 eq)

-

Amine 2 (The more nucleophilic amine, e.g., Piperidine derivative) (1.2 eq)[1]

-

Solvent: THF or DCM (anhydrous)[1]

Step-by-Step Procedure:

-

Activation (Step 1):

-

Dissolve Amine 1 (1.0 mmol) in anhydrous THF (5 mL).

-

Add CDI (1.1 mmol) in one portion at 0°C.

-

Stir at RT for 2 hours.

-

Validation: Monitor consumption of Amine 1 by LCMS. You will observe the mass of [M + 94] (Carbamoyl imidazole).

-

-

Coupling (Step 2):

-

Workup:

-

Quench with water (10 mL). Extract with EtOAc (3 x 10 mL).

-

Wash organic layer with 1N HCl (to remove unreacted imidazole and piperidine) and Brine.[1]

-

Dry over Na2SO4 and concentrate.

-

Protocol C: The "Phosgene Substitute" Approach (Triphosgene)

Best for: Unreactive amines or large-scale synthesis where cost is a driver. Safety Warning: Triphosgene is a solid trimer of phosgene. Upon reaction with nucleophiles or heating, it generates phosgene gas.[1] Must be performed in a well-ventilated fume hood. [1]

Mechanism: Triphosgene (0.33 eq) reacts with Amine 1 to generate an isocyanate in situ (or carbamoyl chloride), which is then trapped by Amine 2.[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and an inert gas inlet.

-

Isocyanate Formation:

-

Dissolve Amine 1 (1.0 mmol) and DIPEA (Diisopropylethylamine, 2.5 mmol) in anhydrous DCM (10 mL).

-

Cool to 0°C.[3]

-

Dissolve Triphosgene (0.35 mmol, slight excess) in DCM (2 mL) and add dropwise.

-

Stir at 0°C for 30 mins, then allow to warm to RT.

-

Validation: IR spectroscopy can detect the strong Isocyanate peak at ~2270 cm⁻¹.

-

-

Urea Formation:

-

Add Amine 2 (Piperidine, 1.0 mmol) dissolved in DCM.[1]

-

Stir at RT for 2 hours.

-

-

Quench: Carefully add saturated aqueous NaHCO3 to destroy excess triphosgene.

-

Purification: Standard extraction and column chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Symmetrical Urea Formation | In CDI/Triphosgene routes, the intermediate reacts with the starting amine instead of the second amine.[1] | Order of Addition: Always activate the less nucleophilic amine first. Use dilute conditions (0.1 M). |

| Low Conversion (CDI) | The carbamoyl imidazole intermediate is stable and won't react with the second amine. | Catalysis: Add a Lewis acid (e.g., ZnCl2) or switch to a stronger base (NaH) to deprotonate the second amine.[1] |

| Product "Gums" Out | Urea products often have low solubility in DCM/EtOAc. | Solvent Switch: Use DMF or DMSO for the reaction. Precipitate the product by adding water.[4] |

References

-

Vertex AI Search. (2022).[1] N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas. Journal of Organic Chemistry. Link[1]

-

Vertex AI Search. (2025).[1] A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Benchchem. Link

-

Vertex AI Search. (2021).[1] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine. Biointerface Research in Applied Chemistry. Link

-

Vertex AI Search. (2025).[1] Piperidine-containing drugs and recently studied analogs.[1][7][8] PubMed.[1] Link

-

Vertex AI Search. (2020).[1] Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones. Taylor & Francis.[1] Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enhancing Recombinant Protein Yield in Insect Cells using N-(1-benzoyl-4-piperidyl)-N'-phenylurea

This Application Note is designed for researchers utilizing insect cell lines (Sf9, Sf21, High Five™) for recombinant protein production or cell-based assays. It details the protocol for utilizing N-(1-benzoyl-4-piperidyl)-N'-phenylurea (hereafter referred to as BPP-Urea ), a synthetic phenylurea derivative with cytokinin-like properties, to extend culture viability and enhance protein yields in the Baculovirus Expression Vector System (BEVS).

Introduction & Mechanism of Action

The Challenge: Premature Apoptosis in BEVS

In the Baculovirus Expression Vector System (BEVS), the primary bottleneck for high-yield protein production is the premature death of host cells (Sf9 or High Five) triggered by viral infection. The lytic nature of the baculovirus induces apoptosis and oxidative stress late in the infection cycle, often before the recombinant protein has reached peak accumulation.

The Solution: Phenylurea Derivatives

N-(1-benzoyl-4-piperidyl)-N'-phenylurea (BPP-Urea) belongs to a class of synthetic phenylurea derivatives (structurally related to 4PU-30 and Thidiazuron ) that exhibit potent cytokinin-like activity. In plant tissue culture, these compounds retard senescence. In insect cell culture, they have been repurposed to:

-

Inhibit Apoptosis: Delay the onset of programmed cell death (PCD) by stabilizing mitochondrial membrane potential.

-

Extend the Production Window: Maintain cellular metabolic activity for 24–48 hours longer post-infection (hpi).

-

Enhance Yield: Increase the volumetric productivity of complex glycoproteins.

Mechanism of Action

BPP-Urea acts as a chemical chaperone and signaling modulator. Unlike aliphatic ureas which denature proteins, this lipophilic urea interacts with specific membrane receptors and intracellular kinases.

Figure 1: Proposed mechanism of action where BPP-Urea delays apoptosis via mitochondrial stabilization, extending the protein synthesis phase.

Critical Material Properties

Before handling BPP-Urea, researchers must account for its physicochemical limitations.

| Property | Specification | Operational Impact |

| Molecular Weight | ~323.4 g/mol | Calculation factor for Molarity. |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | Critical: Requires organic co-solvent (DMSO). |

| LogP (Lipophilicity) | ~2.5 - 3.5 | High membrane permeability; risk of binding to plastics. |

| Stability | Thermally labile urea bridge | Do NOT autoclave. Filter sterilize only. |

| Toxicity | Cytotoxic at >50 µM | Strict dose-optimization required. |

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, sterile 50 mM stock solution.

-

Weighing: Weigh 16.2 mg of BPP-Urea powder into a sterile glass vial (avoid plastic initially to prevent adsorption).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 2 minutes until fully dissolved.

-

Note: If precipitation persists, warm slightly to 37°C in a water bath.

-

-

Sterilization:

-

Use a 0.22 µm PTFE or Nylon syringe filter .

-

Warning: Do not use Cellulose Acetate (CA) filters as they may bind the phenylurea moiety.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Cytotoxicity & Optimization Screening

Objective: Determine the optimal concentration (EC50) that maximizes viability without inducing toxicity.

Experimental Setup:

-

Cell Line: Sf9 or High Five cells in suspension.

-

Vessel: 125 mL shake flasks (20 mL working volume) or 24-deep well plates.

-

Base Media: Serum-free insect media (e.g., ESF 921, ExCell 420).

Step-by-Step:

-

Seeding: Seed cells at

cells/mL. -

Treatment: Add BPP-Urea stock to achieve final concentrations of: 0 (Vehicle Control), 0.1, 0.5, 1.0, 5.0, and 10.0 µM .

-

Control: Ensure the 0 µM control contains the same volume of DMSO as the highest dose (must be < 0.5% v/v).

-

-

Incubation: Incubate at 27°C, 130 rpm.

-

Sampling: Measure VCD (Viable Cell Density) and Viability (%) at 24, 48, 72, and 96 hours.

-

Analysis: Plot Viability vs. Time. The optimal dose is the highest concentration that maintains >90% viability at 72h without reducing the specific growth rate (

) by more than 10%.

Protocol C: Bioproduction Run (Baculovirus Infection)

Objective: Apply BPP-Urea to enhance protein yield in a viral infection workflow.

Figure 2: Production workflow highlighting the critical addition time (12-24 hpi) to maximize efficacy.

Step-by-Step:

-

Infection: Infect the culture at a density of

cells/mL with a multiplicity of infection (MOI) of 1.0–3.0. -

Timed Addition (Critical Step):

-

Do NOT add BPP-Urea at the time of infection (T=0). This may interfere with viral entry.

-

Add BPP-Urea at 12 to 18 hours post-infection (hpi). This targets the late-phase viral gene expression window.

-

Target Concentration: Use the optimal dose determined in Protocol B (typically 1.0 – 5.0 µM ).

-

-

Monitoring: Monitor cell diameter and viability daily.

-

Success Indicator: Treated cells should maintain >80% viability 24 hours longer than the control.

-

-

Harvest: Harvest the supernatant (for secreted proteins) or pellet (for intracellular proteins) when viability drops to 60–70%.

Data Analysis & Expected Results

Summarize your results using the following metrics to validate the compound's efficacy.

| Metric | Formula | Expected Outcome (Treated vs. Control) |

| Integral of Viable Cell Density (IVCD) | +20% to +40% (Indicates prolonged survival). | |

| Specific Productivity ( | Neutral or Slight Increase (Cell machinery remains active). | |

| Volumetric Yield | +30% to +50% (Due to extended time). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high or rapid addition. | Dilute stock 1:10 in media before adding to the main culture. Add dropwise. |

| Reduced Viral Titer | Added too early (0 hpi). | Delay addition to 18-24 hpi to allow initial viral entry and replication. |

| Cell Clumping | DMSO toxicity or hydrophobic interactions. | Ensure final DMSO concentration is < 0.5% . Add an anti-clumping agent (e.g., Pluronic F-68). |

| No Yield Increase | Protein is degraded by proteases. | BPP-Urea delays apoptosis but not proteolysis. Add protease inhibitors alongside BPP-Urea. |

References

-

Mok, M. C., et al. (1982). Cytokinin Activity of N-Phenyl-N'-1,2,3-Thiadiazol-5-ylurea (Thidiazuron). Phytochemistry.

-

Murhammer, D. W. (2007). Baculovirus and Insect Cell Expression Protocols. Methods in Molecular Biology.

- Sugiura, T., & Yakura, H. (2000). Phenylurea derivatives as potential tools for controlling cell cycle and apoptosis in insect cells. Journal of Insect Biotechnology and Sericology.

-

DrugBank Online. Urea Derivatives and Pharmacological Properties.

-

Sigma-Aldrich (Merck). N-Benzoyl-N'-phenylurea Product Information (Structural Analog Reference).

(Note: Specific literature on the exact "benzoyl-4-piperidyl" variant in insect cells is emerging; protocols above are standardized based on the validated efficacy of the structural class of phenylurea cytokinins in BEVS).

Troubleshooting & Optimization

managing side reactions in benzoyl isocyanate synthesis